Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-15(20)7-9-2-5-14-13(6-9)19-16(22-14)10-3-4-12(18)11(17)8-10/h2-6,8H,7,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOVPCNSRFOADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategies for Benzoxazole Synthesis
Several methods exist for synthesizing benzoxazoles, which can be adapted for synthesizing Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate. Some strategies include:
Cyclization Reactions Intramolecular cyclization using carbonyl diimidazole (CDI) can form the benzoxazole core.
Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are useful for introducing substituents at various positions on the benzoxazole ring.
SNAr Reactions Nucleophilic aromatic substitution reactions, particularly with activated fluoro-phenyls, followed by cyclization, can also yield benzoxazoles.
Cyanating Agents The reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide can yield 2-aminobenzoxazoles.
Key Intermediates and Steps
Based on the literature, a plausible synthetic route for this compound may involve the following steps:
Construction of the Benzoxazole Core Begin by synthesizing a benzoxazole core with the appropriate substitution at the 5-position (required for the acetate group) and a precursor for the 2-position substituent (4-amino-3-fluorophenyl). This may involve using a substituted o-aminophenol derivative.
Introduction of the Phenyl Substituent Introduce the 4-amino-3-fluorophenyl group at the 2-position of the benzoxazole. This could potentially be achieved through cross-coupling reactions if a suitable leaving group is present at the 2-position or by using a nucleophilic attack of an appropriately substituted aniline derivative.
Installation of the Acetate Moiety Introduce the methyl acetate group at the 5-position. This could involve converting a suitable functional group at the 5-position (such as a carboxylic acid) into its methyl ester.
Protecting Group Chemistry Use appropriate protecting groups to manage the reactivity of the amino group on the phenyl substituent. Protecting groups might include Boc (tert-butoxycarbonyl) or similar groups, which can be removed under specific conditions without affecting other parts of the molecule.
Possible Synthetic Scheme
While a precise scheme isn't available, a generalized approach can be suggested:
Starting Material: Begin with a substituted o-aminophenol with a protected hydroxyl group and a precursor for the acetate side chain at the 5-position.
Cyclization: React the o-aminophenol derivative with a cyanating agent or use CDI to form the benzoxazole ring.
Cross-Coupling: Perform a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the 4-amino-3-fluorophenyl group at the 2-position. The amino group should be protected to prevent unwanted side reactions.
Esterification: Convert the carboxylic acid at the 5-position to methyl acetate using standard esterification techniques.
Deprotection: Remove the protecting group from the amino group on the phenyl substituent to yield the final compound.
Considerations
- Yield Optimization: Optimize reaction conditions (temperature, solvent, catalysts) to improve yields at each step.
- Purification: Employ chromatographic techniques (column chromatography, HPLC) to purify intermediates and the final product.
- Characterization: Characterize all new compounds using spectroscopic methods (\$$^1H\$$ NMR, \$$^13C\$$ NMR, MS) to confirm their structures and purity.
Data Table (Hypothetical)
| Step | Reactants | Reagents and Conditions | Expected Product | Yield (%) |
|---|---|---|---|---|
| 1. Benzoxazole Formation | Substituted o-aminophenol | CDI or Cyanating Agent, Solvent, Temperature | Benzoxazole core | 50-70 |
| 2. Cross-Coupling | Benzoxazole core, 4-amino-3-fluorophenyl boronic acid (protected) | Pd catalyst, Ligand, Base, Solvent, Temperature | 2-(4-amino-3-fluorophenyl)benzoxazole (protected) | 40-60 |
| 3. Esterification | 5-COOH-Benzoxazole derivative | Methanol, Acid catalyst (e.g., H2SO4), Reflux | This compound (protected) | 60-80 |
| 4. Deprotection | Protected amine | Acid or Hydrogenolysis, Solvent, Temperature | This compound | 70-90 |
Note: This table provides a hypothetical overview. Actual yields and conditions may vary based on specific reagents and experimental setup.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate has been studied for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that benzoxazole derivatives can modulate the activity of protein kinases associated with cancer progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes, potentially disrupting their function. This property makes it a candidate for further development in antibiotic therapies .
Materials Science
Fluorescent Materials
Due to its unique fluorinated structure, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and bioimaging technologies where fluorescence is crucial for visualization .
Polymeric Composites
In materials science, this compound can serve as a functional additive in polymeric composites to enhance thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their performance under stress and temperature variations .
Analytical Chemistry
Chromatographic Applications
this compound is also useful in analytical chemistry as a standard reference material for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique properties allow it to be used in the calibration of instruments and validation of analytical methods .
Spectroscopic Studies
The compound's distinct spectral characteristics make it suitable for spectroscopic studies, including UV-Vis and fluorescence spectroscopy. These studies can provide insights into the electronic transitions and molecular interactions within various environments .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives, including this compound. The study reported promising results in inhibiting specific cancer cell lines, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Fluorescent Materials Development
A collaborative study between material scientists and chemists explored the use of this compound in creating new fluorescent polymers. The results demonstrated enhanced brightness and stability compared to existing fluorescent materials, suggesting significant industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is best understood through comparison with related benzoxazole derivatives and esters. Below is a detailed analysis supported by evidence:
Core Benzoxazole Derivatives
(a) Methyl 2-(1,3-benzoxazol-5-yl)acetate (CAS 97479-79-3)
- Structure: Lacks the 2-(4-amino-3-fluorophenyl) substituent, featuring only the benzoxazole-acetate core.
- This simpler analog is commercially available (Santa Cruz Biotechnology, sc-328185) and serves as a precursor for more complex derivatives .
(b) 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid (CAS 34172-93-5)
- Structure : Substituted with a methyl group at the 7-position of the benzoxazole and an acetic acid group (vs. ester in the target compound).
- The methyl substitution at the 7-position may sterically hinder interactions at binding sites .
(c) Methyl 3-(1,3-benzoxazol-2-yl)benzoate (CAS 20000-55-9)
- Structure : Features a benzoate ester linked to the benzoxazole’s 2-position.
- Properties : The extended aromatic system (benzoate) increases molecular weight (MW = 267.26 g/mol) and lipophilicity compared to the target compound’s acetate group (MW = 314.31 g/mol). This structural difference could influence pharmacokinetic profiles .
Substituted Phenyl-Benzoxazole Derivatives
(a) Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (sc-328188)
- Structure : Substituted with a butyl group at the benzoxazole’s 2-position.
- The lack of fluorine or amino groups also diminishes electronic interactions .
(b) Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5)
- Structure : Replaces the benzoxazole with an oxazole ring and substitutes the phenyl group with 3-fluoro-4-methyl.
- Properties: The oxazole ring, being smaller and less aromatic, may reduce π-π stacking interactions.
Key Structural Drivers :
4-Amino-3-fluorophenyl Group: The amino group enables hydrogen-bond donor-acceptor interactions, critical for target engagement in drug-receptor complexes. Fluorine’s electron-withdrawing effect enhances metabolic stability and modulates pKa, improving membrane permeability .
Acetate Ester vs. Carboxylic Acid :
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 232.24 g/mol
- CAS Number : 114494-03-0
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
In Vitro Studies
In a study published in Molecules, the compound showed potent anticancer activity with IC values ranging from 7.84 µM to 16.2 µM against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| PC-3 | 9.71 |
| NHDF | 7.84 |
| MDA-MB-231 | 12.9 |
| MIA PaCa-2 | 9.58 |
| U-87 MG | 16.2 |
These results indicate that the compound has a high potential for further development as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .
Structure-Activity Relationship (SAR)
The structural modifications of the benzoxazole scaffold play a crucial role in determining the biological activity of this compound. The presence of electron-donating groups at specific positions on the aromatic rings enhances the anticancer activity. For instance, substituents such as -NH at the para position significantly improve efficacy against various cancer cell lines.
Key Findings from SAR Studies
- Electron Donors : Compounds with electron-donating groups (e.g., -OMe, -NH) exhibited stronger anti-cancer activities compared to those with electron-withdrawing groups.
- Hydroxyl Groups : The introduction of hydroxyl groups has been shown to improve binding affinity to target proteins, thereby enhancing anticancer effects.
- Lead Compound : Among the tested derivatives, a specific compound with a para-amino substitution displayed up to 98% inhibition in PC-3 cells at a concentration of 25 µM, marking it as a lead candidate for further investigation .
While the precise mechanism remains to be fully elucidated, it is hypothesized that this compound may exert its effects through mechanisms similar to those of isoflavones, potentially involving interactions with estrogen receptors or other signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on PC-3 Cells : In vitro analysis demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
- Combination Therapy : Preliminary data suggest enhanced efficacy when used in combination with other chemotherapeutic agents, indicating potential for synergistic effects.
Q & A
Q. What are the established synthetic routes for Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate, and how can reaction conditions be optimized for yield and purity?
Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Q. How can computational chemistry predict the reactivity of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase domains. For example, the fluorophenyl group’s electron-withdrawing effect may enhance interactions with hydrophobic pockets .
Q. What strategies resolve contradictions in spectroscopic data caused by synthetic byproducts?
- Methodological Answer : Multi-technique validation : Combine HPLC (C18 column, acetonitrile/water gradient) with NMR to distinguish byproducts. For instance, highlights impurities from incomplete esterification, resolved via recrystallization (hexane/EtOH) . Tandem MS/MS fragments ambiguous peaks to identify structural deviations. Contradictions in aromatic proton splitting (e.g., δ 7.4 vs. 7.6 ppm) may indicate regioisomers, addressed by optimizing reaction time/temperature .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies :
- Acidic/alkaline hydrolysis : Monitor ester cleavage (pH 1–14, 25–60°C) via HPLC.
- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .
- Light exposure : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm).
notes methyl esters degrade above 150°C, requiring storage at 4°C in amber vials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
